3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride
Description
3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is a halogenated indazole derivative with a bicyclic core structure. The compound features an iodine substituent at the 3-position of the indazole ring and a primary amine group at the 6-position of the tetrahydro scaffold, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development .
Properties
Molecular Formula |
C7H12Cl2IN3 |
|---|---|
Molecular Weight |
336.00 g/mol |
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H10IN3.2ClH/c8-7-5-2-1-4(9)3-6(5)10-11-7;;/h4H,1-3,9H2,(H,10,11);2*1H |
InChI Key |
MRBOSVUFOWTZAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)NN=C2I.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.
Cyclization: These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole core.
Amination: The amine group is introduced at the 6-position through nucleophilic substitution reactions.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation Products: Hydroxylated derivatives and oxides.
Reduction Products: Reduced forms of the indazole ring.
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following compounds share structural similarities with 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride, differing primarily in substituents and nitrogen substitution patterns:
4-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine
- Key Differences: Substituent: Trifluoromethyl (-CF₃) at the 4-position vs. iodine at the 3-position.
- Implications :
1-(Propan-2-yl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine Dihydrochloride
- Key Differences :
- Substituent: Isopropyl group at the 1-position of the indazole ring.
- Nitrogen Substitution: Methylation at the indazole nitrogen (1-position).
- Implications :
N-Methyl-4,5,6,7-Tetrahydro-2H-Indazol-6-Amine Dihydrochloride
- Key Differences :
- Substituent: Methyl group on the amine (-NHCH₃ vs. -NH₂).
- Indazole Ring Position: Amine at the 6-position, but indazole nitrogen at the 2-position.
- Dihydrochloride salt maintains solubility, but altered ring substitution may affect conformational flexibility .
Comparative Analysis Table
| Compound Name | Molecular Formula | Substituent(s) | Salt Form | Key Structural/Functional Notes |
|---|---|---|---|---|
| Target Compound | C₇H₁₂IN₃·2HCl | 3-Iodo, 6-amine | Dihydrochloride | Enhanced solubility; halogen bonding potential |
| 4-(Trifluoromethyl)-Analog | C₈H₁₂F₃N₃ | 4-CF₃, 6-amine | Free base | Reduced solubility; electron-withdrawing |
| 1-(Propan-2-yl)-Analog | C₁₀H₁₈N₃·2HCl | 1-Isopropyl, 6-amine | Dihydrochloride | Steric hindrance; altered metabolic stability |
| N-Methyl-2H-Indazol-6-Amine Analog | C₈H₁₃N₃·2HCl | N-Methyl, 6-amine | Dihydrochloride | Reduced H-bonding; positional isomerism |
Biological Activity
3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride (CAS: 2648966-21-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, including antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound has a molecular formula of C7H8Cl2N3 and a molecular weight of 223.06 g/mol. It is characterized by the presence of an indazole ring system, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H8Cl2N3 |
| Molecular Weight | 223.06 g/mol |
| CAS Number | 2648966-21-4 |
| Purity | >95% (HPLC) |
Antitumor Activity
Recent studies have demonstrated that indazole derivatives exhibit significant antitumor activity. For instance, a related compound, 1H-indazole-3-amine, showed promising inhibitory effects against various human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), and HCT116 (colorectal cancer). The IC50 values for these compounds ranged from 5.15 µM to 14.3 µM depending on the specific derivative and cell line tested .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | K562 | TBD |
| 1H-indazole-3-amine | A549 | TBD |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 |
Structure-Activity Relationships (SAR)
The SAR studies on indazole derivatives suggest that substitutions at specific positions on the indazole ring significantly influence biological activity. For instance:
- Substituent Effects : The presence of halogen atoms (e.g., fluorine or iodine) at certain positions has been correlated with enhanced cytotoxicity.
- Ring Modifications : Alterations to the indazole structure can lead to variations in potency against different cancer cell lines.
Case Studies
- Case Study 1 : A study investigating a series of indazole derivatives found that modifications at the C5 position significantly impacted activity against K562 cells. The best-performing compound exhibited an IC50 value significantly lower than its analogs .
- Case Study 2 : Another research highlighted the synthesis and testing of multiple indazole derivatives against colorectal cancer cell lines, demonstrating that specific substitutions could lead to selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. How does this compound align with current kinase inhibitor design principles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
